molecular formula C13H19NO B1269707 N-(2-methoxybenzyl)cyclopentanamine CAS No. 353777-76-1

N-(2-methoxybenzyl)cyclopentanamine

Cat. No. B1269707
M. Wt: 205.3 g/mol
InChI Key: OHGORSHWNTYOFQ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)cyclopentanamine (NMB-CP) is a cyclic amine compound that has been studied extensively for its various applications in scientific research. NMB-CP is a derivative of cyclopentanamine and is used as a building block for the synthesis of various compounds. It is also used as a reagent in organic synthesis and as a ligand for coordination chemistry. NMB-CP has been studied for its potential use in drug discovery, drug delivery, and other biomedical applications.

Scientific Research Applications

Receptor Interaction Profiles

  • Background: N-(2-methoxybenzyl)phenethylamines (NBOMe drugs) are psychoactive substances with complex pharmacological profiles. They are known to potently interact with serotonergic receptors and other monoamine receptors and transporters. The substitution of 2C drugs with N-2-methoxybenzyl increases binding affinity at various receptors, predicting strong hallucinogenic effects similar to LSD (Rickli et al., 2015).

Metabolic Profile Studies

  • Metabolism Analysis: Studies have investigated the metabolism of N-2-methoxybenzylated compounds (NBOMes), identifying major metabolic pathways. These include O-demethylation, hydroxylation, and subsequent conjugation processes. Species-specific differences in metabolism have been noted, emphasizing the importance of tailored studies for each substance (Šuláková et al., 2021).

Analytical Characterization

  • Chemical Analysis: Various NBOMe derivatives, including those with an N-(2-methoxybenzyl) structure, have been analyzed using methods like mass spectrometry, infrared spectroscopy, and chromatography. These analytical techniques are crucial for identifying and differentiating these compounds in both clinical and forensic contexts (Poklis et al., 2015).

Enantioselective Synthesis

  • Industrial Application: Certain N-(2-methoxybenzyl) compounds, like cyclohexanols and cyclopentanols, are important in the synthesis of juvenile hormone analogs, which act as insect growth regulators. Enantioselective transesterification processes have been explored for synthesizing these compounds (Brunet et al., 1999).

Pharmacological Studies

  • Drug Design: NBOMe compounds are studied for their psychoactive properties, which arise from their action as agonists at serotonin 5-HT2A receptors. Understanding the pharmacology of these compounds aids in both the development of new drugs and the evaluation of their potential misuse (Yoon et al., 2019).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGORSHWNTYOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355155
Record name N-(2-methoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)cyclopentanamine

CAS RN

353777-76-1
Record name N-Cyclopentyl-2-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353777-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-methoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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